(5-Bromo-6-methoxypyridin-3-yl)methanol
Description
The study of heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical research, with pyridine (B92270) and its derivatives being among the most investigated scaffolds due to their prevalence in natural products and synthetic drugs. researchgate.netresearchgate.netnih.gov Within this broad class, (5-Bromo-6-methoxypyridin-3-yl)methanol has garnered attention for its specific chemical attributes that make it a strategic starting point for targeted synthesis.
Brominated methoxypyridine derivatives are a significant subclass of pyridine compounds, widely utilized in synthetic organic chemistry. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or alkyl groups. mdpi.com This reactivity is crucial for building molecular complexity. The methoxy (B1213986) group, on the other hand, can influence the electronic properties of the pyridine ring and can be a key interaction point with biological targets or can be demethylated to reveal a reactive hydroxyl group.
The combination of bromo and methoxy substituents on a pyridine ring creates a versatile scaffold for drug discovery. For instance, various brominated methoxypyridine derivatives have been investigated for their potential as therapeutic agents. Research has explored the synthesis of compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid as a component of potent dopamine (B1211576) D2 and D3 and serotonin-3 (5-HT3) receptor antagonists. rsc.org Furthermore, the strategic placement of these functional groups, as seen in this compound, allows for sequential and site-selective modifications, a highly desirable feature in the multi-step synthesis of complex molecules. The introduction of halogen atoms, such as bromine, into bioactive molecules has been a pivotal strategy in drug discovery for enhancing target engagement. acs.org
Heterocyclic compounds are fundamental to organic synthesis, serving as readily available starting materials for the construction of a vast array of molecules. researchgate.netresearchgate.net this compound exemplifies the utility of a "building block" approach, where a pre-functionalized core structure is elaborated into more complex target molecules. The hydroxymethyl group (-CH₂OH) on the pyridine ring offers a site for oxidation to an aldehyde or carboxylic acid, or for ether or ester formation, further expanding its synthetic potential.
The quest for novel therapeutic agents is a primary driver of research in medicinal chemistry. This compound and related structures are increasingly being explored for their potential in developing drugs against a range of diseases. The pyridine moiety itself is a versatile pharmacophore found in drugs with diverse biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netnih.gov
The application of this compound and its close analogs in the synthesis of kinase inhibitors represents a significant and emerging research direction. nih.govnih.gov Kinase inhibitors are at the forefront of targeted cancer therapy, and the development of new inhibitors with improved selectivity and potency is a major focus of current research. nih.govacs.org The pyrazolopyridine framework, which can be synthesized from pyridine precursors, is a promising scaffold for inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), both of which are important targets in oncology. nih.govrsc.org The ability to use building blocks like this compound to access these complex heterocyclic systems is crucial for advancing this field of research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-6-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGALPEXSSYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Direct Synthesis Approaches for (5-Bromo-6-methoxypyridin-3-yl)methanol
The primary and most direct route to this compound involves the reduction of a corresponding nicotinate (B505614) ester.
Reduction of Nicotinate Esters
The synthesis of this compound can be achieved through the reduction of its corresponding methyl ester, methyl 5-bromo-6-methoxynicotinate. This precursor is commercially available, providing a convenient starting point for the synthesis. sigmaaldrich.com The reduction of the ester functional group to a primary alcohol is a fundamental transformation in organic synthesis.
Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. chemicalbook.com LiAlH₄ is a potent and non-selective hydride donor capable of reducing a wide array of functional groups, including esters, carboxylic acids, and amides. chemicalbook.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. A subsequent aqueous workup is necessary to quench the excess hydride reagent and liberate the alcohol product. chemicalbook.com
Alternatively, sodium borohydride (B1222165) (NaBH₄) can be employed. While generally considered a milder reducing agent than LiAlH₄, its reactivity can be enhanced by using it in combination with a protic solvent like methanol (B129727) or ethanol (B145695), or by the addition of certain additives. researchgate.netsoton.ac.uk Although NaBH₄ is typically used for the reduction of aldehydes and ketones, under specific conditions, it can also reduce esters. sigmaaldrich.com
A general procedure for the reduction of a nicotinate ester to the corresponding alcohol is the esterification of nicotinic acid with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl nicotinate. This is then subsequently reduced using a NaBH₄-MeOH system in refluxing THF to produce 3-pyridyl methanol in high yields.
Alternative Synthetic Pathways
While the reduction of the corresponding nicotinate ester is the most direct approach, alternative pathways to this compound can be envisaged. One such pathway could involve the synthesis of 3-bromo-5-methoxypyridine, which can be prepared from 3,5-dibromopyridine (B18299) by reaction with sodium hydride and methanol in DMF. chemicalbook.com Subsequent functionalization at the 3-position would be required to introduce the hydroxymethyl group.
General Methodologies for Substituted Pyridines and Analogs
The bromine atom on the pyridine (B92270) ring of this compound serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. beilstein-journals.orgrsc.orgnih.gov In the context of this compound, the bromo-substituent can be readily coupled with various aryl- or heteroarylboronic acids or their esters.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
A variety of palladium catalysts, ligands, bases, and solvents can be employed, and the optimal conditions are often substrate-dependent. beilstein-journals.orgrsc.org For instance, the coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with phenylboronic acid has been optimized using different palladium sources, ligands, and bases. beilstein-journals.org Effective catalyst systems include those based on tricyclohexylphosphine (B42057) and PdCl₂(dppf)·CH₂Cl₂. beilstein-journals.org The reaction conditions can influence the regioselectivity of the coupling, as seen in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids. nih.govresearchgate.net
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | Moderate to Good | beilstein-journals.org |
| PdCl₂(dppf)·CH₂Cl₂ | K₃PO₄ | 1,4-Dioxane | Room Temp. to 110 °C | High | beilstein-journals.orgmdpi.com |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 °C | High | N/A |
| CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 °C | Good to Excellent | nih.gov |
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be utilized to functionalize the bromopyridine core.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyridines. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net Copper-free conditions have also been developed. rsc.org The Sonogashira coupling has been successfully applied to various bromopyridine derivatives, including 3,5-dibromo-2,6-dichloropyridine (B8238365) and 5- and 6-bromo-3-fluoro-2-cyanopyridines. soton.ac.ukrsc.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. researchgate.netwikipedia.orgchemspider.comresearchgate.net This reaction is invaluable for the synthesis of arylamines. Various generations of catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have been developed to accommodate a wide range of amine and aryl halide coupling partners. wikipedia.org A specific example includes the amination of 2-bromo-6-methylpyridine (B113505) with trans-1,2-diaminocyclohexane using a Pd₂(dba)₃/BINAP catalyst system. chemspider.com
Directed Metalation and Metal-Halogen Exchange Reactions
Directed ortho-metalation (DoM) and metal-halogen exchange are powerful strategies for the regioselective functionalization of pyridine rings. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is often difficult. wikipedia.org Metalation, however, facilitates the introduction of functional groups by creating a nucleophilic carbon center on the ring.
In a typical DoM strategy, a directing group on the pyridine ring complexes with an organolithium reagent, directing deprotonation to an adjacent position. For pyridines, alkoxy groups can serve as effective directing groups. Milder, highly hindered amide bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have proven effective for the directed metalation of electron-poor heteroarenes, offering high regioselectivity and tolerance for sensitive functional groups. thieme.denih.gov
Alternatively, metal-halogen exchange offers a route to create a lithiated pyridine intermediate from a halogenated precursor. dntb.gov.ua This reaction is particularly useful for bromo- or iodo-pyridines and is typically very fast, often proceeding at low temperatures. nih.govdrugfuture.com The rate of exchange follows the trend I > Br > Cl. drugfuture.com For the synthesis of the target molecule, a 5-bromo-6-methoxypyridine could undergo a lithium-halogen exchange at the 5-position. However, to achieve functionalization at the 3-position to install the hydroxymethyl group, a more likely strategy would involve a bromine-lithium exchange on a 3,5-dibromo-6-methoxypyridine intermediate. The resulting 3-lithiated species could then be quenched with a suitable electrophile like formaldehyde (B43269) or dimethylformamide (DMF) followed by reduction to yield the desired hydroxymethyl group.
The general scheme for this process is: R-Li + R′−X → R−X + R′−Li dntb.gov.ua
This method is fundamental in organometallic chemistry for preparing organolithium compounds from organic halides using electropositive metals like lithium or magnesium. dntb.gov.ua
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a key strategy for introducing alkoxy groups onto the ring. rsc.orgchemtube3d.comorganic-chemistry.org The electron-withdrawing nitrogen atom in the pyridine ring activates the ortho (2, 6) and para (4) positions for nucleophilic attack, making it more amenable to this type of reaction than benzene. wikipedia.orgrsc.orgchemistnotes.com
A common route to the 6-methoxypyridine moiety involves the displacement of a leaving group, typically a halide, by a methoxide (B1231860) nucleophile. For instance, a precursor like 5-bromo-2,6-dichloropyridine could be selectively reacted with sodium methoxide. The chlorine atoms at the 2- and 6-positions are activated for substitution. In a related synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide was studied, showing that the choice of solvent significantly influences which chlorine is replaced. researchgate.netnih.gov
Another powerful application of SNAr is the synthesis of 5-bromo-2-methoxypyridine (B44785) from 2,5-dibromopyridine. In this reaction, the bromine at the 2-position is preferentially displaced by sodium methoxide in refluxing methanol to achieve a high yield of the desired product. chemicalbook.com A similar strategy could be employed starting from 3,5-dibromopyridine, where treatment with sodium hydride and methanol in DMF leads to the formation of 3-bromo-5-methoxypyridine. wikipedia.org These examples underscore the utility of SNAr in building the core bromo-methoxy-pyridine structure of the target molecule.
Reductions of Pyridine Carboxaldehydes and Esters
The final step in synthesizing this compound is most commonly the reduction of the corresponding carboxylic acid derivative, either an aldehyde or an ester, at the 3-position. This is a standard and high-yielding transformation.
The reduction of a pyridine-3-carboxaldehyde to a pyridine-3-methanol is readily achieved using mild reducing agents. For example, the synthesis of the analogous compound 5-bromo-3-pyridinemethanol is accomplished by treating 5-bromo-pyridine-3-carbaldehyde with sodium borohydride (NaBH₄) in methanol at 0°C, affording the product in 95% yield. masterorganicchemistry.comharvard.edu This demonstrates a reliable method for converting the aldehyde functional group to the required primary alcohol. The precursor, 5-Bromo-6-methoxypyridine-3-carboxaldehyde, is a known compound.
Alternatively, the reduction can be performed on a pyridine-3-carboxylate ester. Esters are generally more resistant to reduction than aldehydes but can be converted to primary alcohols using stronger reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com LiAlH₄ is a powerful reagent capable of reducing esters, carboxylic acids, and amides. harvard.edumasterorganicchemistry.com For instance, the reduction of nicotinic acid (pyridine-3-carboxylic acid) or its esters to 3-pyridinemethanol (B1662793) is a well-established procedure, though it may require careful workup. wikipedia.org The reduction of methyl 5-bromonicotinate with LiAlH₄ would provide a viable route to the target alcohol. harvard.eduwikipedia.org
| Precursor | Reagent | Product | Yield | Reference |
| 5-Bromo-pyridine-3-carbaldehyde | Sodium borohydride | 5-Bromo-3-pyridinemethanol | 95% | masterorganicchemistry.comharvard.edu |
| Diethyl phthalate | LiAlH₄ | 1,2-Benzenedimethanol | 93% | harvard.edu |
Condensation Reactions for Pyridine Ring Systems
Condensation reactions provide a fundamental approach to constructing the pyridine ring from acyclic precursors. These methods build the heterocyclic core by forming multiple carbon-carbon and carbon-nitrogen bonds in a single process.
The Chichibabin pyridine synthesis , reported in 1924, involves the condensation of aldehydes, ketones, or their combination with ammonia (B1221849), typically at high temperatures over a catalyst like alumina (B75360) or silica. wikipedia.orguniven.ac.za This method is used industrially to produce simple and methyl-substituted pyridines. thieme.dewikipedia.org While powerful, the reaction often gives mixtures of products and may have low yields for more complex substitutions. thieme.denih.gov
The Hantzsch pyridine synthesis is a multicomponent reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. organic-chemistry.orgmasterorganicchemistry.com This initially forms a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. chemistnotes.com The Hantzsch synthesis is highly versatile for producing symmetrically substituted pyridine-3,5-dicarboxylates. organic-chemistry.org
The Guareschi-Thorpe reaction is another classic condensation method that uses cyanoacetic esters or cyanoacetamide, which react with 1,3-dicarbonyl compounds and an ammonia source to produce substituted 2-hydroxypyridines or 2-aminopyridines. nih.govdntb.gov.uachemtube3d.com There are several variations of this reaction, providing access to a range of pyridine derivatives. nih.govrsc.org
While these condensation strategies are excellent for creating the core pyridine ring, achieving the specific 5-bromo-6-methoxy-3-hydroxymethyl substitution pattern directly from acyclic precursors would be challenging and require carefully chosen, complex starting materials. It is more common to use these methods to build a simpler substituted pyridine, which is then further functionalized.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. In the synthesis of polysubstituted pyridines, regioselectivity is a major challenge that can often be controlled by fine-tuning these conditions.
A key step in the synthesis of this compound is the nucleophilic substitution to introduce the methoxy (B1213986) group. A study on the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide highlights the critical role of the solvent in determining the site of substitution. nih.gov
Table: Effect of Solvent on Regioselective Methoxylation nih.gov Reaction of methyl 2,6-dichloropyridine-3-carboxylate with NaOMe
| Solvent | Temperature (°C) | Ratio of 2-methoxy to 6-methoxy product |
|---|---|---|
| CH₂Cl₂ | 5 | 85 : 15 |
| THF | 5 | 88 : 12 |
| CH₃CN | 5 | 93 : 7 |
| DMF | 5 | 23 : 77 |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For (5-Bromo-6-methoxypyridin-3-yl)methanol, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While specific, publicly available, peer-reviewed experimental ¹H NMR data for this compound is not readily found, the expected proton signals can be predicted based on its chemical structure. The spectrum would feature distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, the proton of the hydroxyl group, and the methyl protons of the methoxy (B1213986) group. The chemical shifts and coupling patterns of the pyridine ring protons would be particularly informative for confirming the substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to ¹H NMR, comprehensive, publicly accessible ¹³C NMR data for this compound is scarce. A ¹³C NMR spectrum would be expected to show distinct signals for each of the unique carbon atoms in the molecule. This includes the carbon atoms of the pyridine ring, the methylene carbon of the hydroxymethyl group, and the methyl carbon of the methoxy group. The chemical shifts would provide critical information about the electronic environment of each carbon atom, further confirming the compound's structure.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is invaluable for determining the molecular weight of a compound and can also provide insights into its structure through fragmentation patterns. The synthesis of this compound has been described in patent literature, often involving its use as an intermediate where its identity would have been confirmed by techniques including liquid chromatography-mass spectrometry (LCMS). google.comgoogle.com
Electron Ionization Mass Spectrometry (EI-MS)
Specific experimental EI-MS data for this compound is not widely available in the public domain. In a typical EI-MS experiment, the molecule would be expected to produce a molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragmentation patterns would be observed, likely involving the loss of the hydroxymethyl group, the methoxy group, or the bromine atom, which would further support the proposed structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
While detailed ESI-MS spectra for this compound are not readily published, this technique is frequently used for the analysis of polar molecules. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺. This would allow for the accurate determination of its molecular weight.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Currently, there is no specific, publicly available vibrational spectroscopy data for this compound. However, an IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include a broad O-H stretching vibration for the hydroxyl group, C-H stretching vibrations for the aromatic ring and the methoxy and methylene groups, C=C and C=N stretching vibrations for the pyridine ring, and a C-Br stretching vibration.
Spectroscopic and Structural Elucidation of this compound
The characterization of novel compounds is a cornerstone of chemical research, providing incontrovertible evidence of molecular structure and purity. For this compound, a substituted pyridine derivative, a suite of spectroscopic and analytical techniques are employed to elucidate its structural features. These methods, including Fourier Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single Crystal X-ray Diffraction (SCXRD), offer a comprehensive profile of the molecule's vibrational, electronic, and three-dimensional properties.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and characterize the vibrational modes of a molecule. The infrared spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching vibrations involved in intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the methoxy and methanol (B129727) substituents are expected to appear in the 3100-2850 cm⁻¹ range.
Vibrations associated with the pyridine ring are anticipated in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations from the methoxy group and the methanol moiety would likely produce strong bands between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, the aryl ether C-O stretch is expected around 1250 cm⁻¹, while the primary alcohol C-O stretch typically appears near 1050 cm⁻¹. The C-Br stretching vibration is generally observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H Stretch | Hydroxyl |
| ~3050 | C-H Stretch | Aromatic (Pyridine) |
| ~2950, ~2850 | C-H Stretch | Aliphatic (Methoxy, Methanol) |
| ~1580, ~1470 | C=C, C=N Stretch | Pyridine Ring |
| ~1250 | C-O Stretch | Aryl Ether (Methoxy) |
| ~1050 | C-O Stretch | Primary Alcohol (Methanol) |
| ~550 | C-Br Stretch | Bromo-substituent |
Note: The data in this table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, is expected to show absorption bands characteristic of the substituted pyridine ring.
Pyridine itself exhibits absorption bands corresponding to π → π* and n → π* transitions. For substituted pyridines, the position and intensity of these absorption maxima can be shifted depending on the nature and position of the substituents. The presence of the bromo, methoxy, and hydroxymethyl groups on the pyridine ring will influence the electronic distribution and, consequently, the energy of these transitions. Generally, substituted pyridine derivatives show characteristic absorption bands in the 250 to 390 nm region. researchgate.net The auxochromic effect of the methoxy and hydroxyl groups, along with the influence of the bromine atom, would likely result in a complex spectrum with one or more distinct absorption maxima.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| ~270-290 | π → π | Substituted Pyridine Ring |
| ~300-330 | n → π | Substituted Pyridine Ring |
Note: The data in this table is an estimation based on typical values for substituted pyridine compounds. researchgate.net The exact absorption maxima and molar absorptivity would need to be determined experimentally.
For a successful SCXRD analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through SCXRD analysis. The actual values are contingent upon successful crystal growth and experimental determination.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules.
A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, often referred to as the equilibrium geometry. The resulting data includes optimized bond lengths and bond angles, which can be compared with experimental data if available.
Hypothetical Data Table for Geometry Optimization This table is for illustrative purposes only, as specific data for the target compound is not available.
Table 1: Hypothetical Optimized Geometrical Parameters for (5-Bromo-6-methoxypyridin-3-yl)methanol| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C-Br | Data not available |
| C-O (methoxy) | Data not available | |
| C-O (methanol) | Data not available | |
| N-C (pyridine) | Data not available | |
| Bond Angle | C-C-Br | Data not available |
| C-N-C | Data not available | |
| O-C-H (methoxy) | Data not available |
Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results are a set of vibrational modes and their corresponding frequencies, which can aid in the identification and characterization of the compound.
Hypothetical Data Table for Vibrational Frequencies This table is for illustrative purposes only, as specific data for the target compound is not available.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch | Data not available | Methanol (B129727) group |
| C-H stretch (aromatic) | Data not available | Pyridine (B92270) ring |
| C-H stretch (methoxy) | Data not available | Methoxy (B1213986) group |
| C-N stretch | Data not available | Pyridine ring |
| C-Br stretch | Data not available | Bromo substituent |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity.
Hypothetical Data Table for FMO Analysis This table is for illustrative purposes only, as specific data for the target compound is not available.
Table 3: Hypothetical FMO Parameters for this compound| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map uses a color spectrum to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with other chemical species.
Hypothetical Data Table for Dipole Moment This table is for illustrative purposes only, as specific data for the target compound is not available.
Table 4: Hypothetical Calculated Dipole Moment for this compound| Component | Value (Debye) |
|---|---|
| μₓ | Data not available |
| μᵧ | Data not available |
| μ₂ | Data not available |
| Total Dipole Moment | Data not available |
Reactivity Indices Determination
Reactivity indices, derived from conceptual density functional theory (DFT), are crucial for predicting how a molecule will behave in a chemical reaction. These indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and global softness (S).
While specific DFT calculations for this compound are not reported, we can infer general trends. The pyridine ring is an electron-deficient aromatic system. The presence of a bromine atom, an electron-withdrawing group, further decreases the electron density of the ring. Conversely, the methoxy group is a strong electron-donating group due to resonance, which counteracts the inductive withdrawal. The hydroxymethyl group is generally considered weakly electron-withdrawing. The interplay of these substituents will determine the precise energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity.
A hypothetical table of reactivity indices, based on typical values for similar substituted pyridines, is presented below. It is crucial to note that these are estimated values and would require specific DFT calculations for validation.
| Reactivity Index | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | Lowered by Br, Raised by OCH₃ | Region of nucleophilic attack |
| LUMO Energy | Lowered by Br and pyridine N | Region of electrophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates relative stability |
| Electronegativity (χ) | Moderate to High | Tendency to attract electrons |
| Chemical Hardness (η) | Moderate | Resistance to change in electron configuration |
| Global Softness (S) | Moderate | Reciprocal of hardness |
Structure-Properties Relationship (SPR) Studies
Structure-property relationship studies aim to correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, key structural features influencing its properties include the substituted pyridine core and the functional groups.
The bromine atom at position 5 and the methoxy group at position 6 significantly influence the electronic distribution and steric profile of the molecule. The methoxy group can engage in hydrogen bonding as an acceptor, while the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. These features are critical for solubility and interactions with other molecules. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can be important in crystal packing and ligand-receptor binding.
The following table outlines the expected influence of structural components on the properties of this compound.
| Structural Feature | Predicted Influence on Properties |
| Pyridine Nitrogen | Basic center, hydrogen bond acceptor, site for metal coordination. |
| Bromine Atom | Increases lipophilicity, potential for halogen bonding, electron-withdrawing. |
| Methoxy Group | Electron-donating through resonance, increases polarity, hydrogen bond acceptor. |
| Hydroxymethyl Group | Provides polarity, hydrogen bond donor and acceptor capabilities, influences solubility. |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the binding mode of a ligand to a protein's active site.
In the absence of specific docking studies for this compound, we can hypothesize its potential interactions based on its structural features. The pyridine nitrogen and the oxygen atoms of the methoxy and hydroxymethyl groups can act as hydrogen bond acceptors, while the hydroxyl proton can be a hydrogen bond donor. The aromatic ring can participate in π-π stacking or hydrophobic interactions.
A hypothetical docking study could involve placing this compound into the active site of a relevant protein target. For instance, pyridine derivatives are known to interact with a variety of enzymes and receptors. A simulated docking experiment would yield a binding score, indicating the strength of the interaction, and reveal the specific amino acid residues involved in binding.
The table below illustrates the types of interactions that could be predicted from a molecular docking simulation.
| Interaction Type | Potential Interacting Groups on the Compound |
| Hydrogen Bonding | Pyridine N, Methoxy O, Hydroxyl O, Hydroxyl H |
| Hydrophobic Interactions | Pyridine Ring |
| Halogen Bonding | Bromine Atom |
| π-π Stacking | Pyridine Ring |
It is imperative to reiterate that the data and discussions presented in this article are based on established principles of computational chemistry and are intended to provide a theoretical overview. Specific, quantitative data for this compound would necessitate dedicated computational research.
Research Applications in Chemical Biology and Drug Discovery
Role as a Key Synthetic Intermediate for Pharmaceutical Compounds
In the synthesis of Active Pharmaceutical Ingredients (APIs), chemical compounds known as intermediates are indispensable. These molecules serve as the foundational building blocks in the multi-step processes of drug manufacturing. pharmanoble.commedchemexpress.com The quality and structure of these intermediates are critical as they directly influence the efficacy, purity, and safety of the final medicinal product. (5-Bromo-6-methoxypyridin-3-yl)methanol, with its reactive functional groups, represents such a key intermediate.
The structure of this compound is characterized by a pyridine (B92270) ring substituted with a bromine atom, a methoxy (B1213986) group, and a hydroxymethyl group. This arrangement offers multiple sites for chemical modification, allowing for its incorporation into larger, more complex molecular architectures. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group of the methanol (B129727) substituent can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a handle for further derivatization. The methoxy group, while generally stable, influences the electronic properties of the pyridine ring and can be crucial for molecular recognition by biological targets. These features make it a valuable precursor in the synthesis of novel pharmaceutical compounds.
Development of Pyridine-Based Therapeutic Agents
The pyridine nucleus is a privileged scaffold in drug design, present in a wide range of FDA-approved drugs. researchgate.net Its derivatives have been extensively investigated for various therapeutic applications, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets. The structural motifs present in this compound are relevant to several areas of active therapeutic research.
Phosphodiesterase (PDE) Inhibitor Research
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibitors of these enzymes have found therapeutic applications in a variety of conditions, including erectile dysfunction, inflammatory diseases, and central nervous system disorders. nih.gov
Research into novel PDE inhibitors has explored a wide range of heterocyclic scaffolds, including pyridine derivatives. In studies aimed at developing analogs of the PDE5 inhibitor sildenafil, modifications to the core structure have been investigated to optimize potency and selectivity. One study focusing on trypanosomal PDE inhibitors found that incorporating a 2-methoxy-3-pyridyl group resulted in promising inhibitory activity against Trypanosoma brucei PDEB1 (TbrPDEB1). nih.gov This highlights the potential of the methoxypyridine core, a key feature of this compound, in the design of new PDE inhibitors.
Gamma-Secretase Modulator (GSM) Research for Neurodegenerative Diseases
Alzheimer's disease is a neurodegenerative disorder pathologically characterized by the accumulation of amyloid-β (Aβ) peptides in the brain. escholarship.org These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. One promising therapeutic strategy involves the modulation of γ-secretase to shift its cleavage activity, thereby reducing the production of the highly amyloidogenic 42-amino-acid Aβ peptide (Aβ42) in favor of shorter, less harmful Aβ species. escholarship.orgnih.gov
Compounds that achieve this are known as γ-secretase modulators (GSMs). They offer a potential advantage over γ-secretase inhibitors, which can interfere with the processing of other important substrates like Notch, leading to safety concerns. nih.govresearchgate.net A highly potent GSM, known as BPN-15606, incorporates a 6-methoxy-pyridin-yl moiety in its structure. escholarship.org This compound has been shown to significantly lower Aβ42 levels in the central nervous system of preclinical models. escholarship.org The presence of the methoxypyridine core in this advanced GSM underscores the importance of this specific chemical motif, also found in this compound, for achieving the desired modulatory activity against γ-secretase.
Anticancer Activity Research of Pyridine Derivatives
Pyridine and its fused heterocyclic derivatives are a significant class of compounds in oncology research, with numerous derivatives being investigated for their potential as anticancer agents. nih.gov These compounds exert their effects through various mechanisms, including the inhibition of kinases, interaction with DNA, and induction of apoptosis.
A crucial step in the discovery of new anticancer drugs is the evaluation of their cytotoxic effects against various cancer cell lines in vitro. Numerous studies have demonstrated the potent cytotoxic activity of novel pyridine derivatives. For example, certain pyridine-3-carbonitrile derivatives have shown significant antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines, with IC₅₀ values in the low micromolar range. semanticscholar.org Other studies have reported that newly synthesized phosphanylidene derivatives of pyridine exhibited potent cytotoxic effects against leukemia (HL-60), lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines. wisdomlib.org The encapsulation of novel pyridine derivatives in lipid-based nanocapsules has also been shown to enhance their cytotoxicity against MCF-7 and A549 cancer cell lines. mdpi.com
Below is a data table summarizing the in vitro cytotoxicity of selected pyridine derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-3-carbonitrile (5d) | HepG2 (Liver) | 1.53 | semanticscholar.org |
| Pyridine-3-carbonitrile (5h) | DU145 (Prostate) | 1.48 | semanticscholar.org |
| Pyridine-3-carbonitrile (5i) | MBA-MB-231 (Breast) | 1.38 | semanticscholar.org |
| Imidazole Pyridine Derivative | HeLa (Cervical) | 0.8 | irjet.net |
| Phosphanylidene Derivative (6) | HL-60 (Leukemia) | < 12 µg/ml | wisdomlib.org |
| 2-oxo-pyridine Derivative (D) | Caco-2 (Colorectal) | 0.124 | researchgate.net |
Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective anticancer drugs. nih.gov For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring are critical for their antiproliferative activity. nih.govmdpi.com
The presence of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2), has been found to enhance the anticancer activity of pyridine compounds. nih.gov Conversely, bulky groups or certain halogen atoms can sometimes lead to lower activity. nih.gov The electronic properties of the substituents also play a significant role. For instance, in a series of pyridine-3-carbonitrile derivatives, compounds bearing electron-withdrawing groups (like a nitro group) or a combination of bromo and methoxy substitutions on an attached aryl ring exhibited potent cytotoxic activity. semanticscholar.orgresearchgate.net This suggests that the interplay of steric and electronic effects, such as those conferred by the bromo and methoxy groups in this compound, is a key consideration in the rational design of novel pyridine-based anticancer agents.
Anti-malarial Agent Research with Pyridine Scaffolds
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the urgent development of new therapeutic agents. westminster.ac.uk Pyridine and its derivatives have been a focal point in the design of novel anti-malarial drugs. westminster.ac.uknih.govanu.edu.au The pyridine moiety is a key structural feature in established anti-malarial drugs, highlighting its importance in interacting with biological targets within the parasite. researchgate.net
Research into pyridine-based anti-malarials often involves the synthesis and evaluation of libraries of compounds with diverse substitutions on the pyridine core. While direct studies on the anti-malarial activity of this compound are not extensively documented in publicly available literature, its structural components—a brominated and methoxylated pyridine ring with a methanol substituent—suggest its potential as a synthetic intermediate for more complex anti-malarial candidates. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional pharmacophoric groups. The methoxy and methanol groups can influence the compound's solubility, polarity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic properties. nih.gov
The development of hybrid molecules, combining the pyridine scaffold with other pharmacophores, is a promising strategy to overcome drug resistance. westminster.ac.uk For instance, the hybridization of pyridine with moieties known to target specific parasite pathways can lead to compounds with enhanced efficacy. researchgate.net
Research on Synaptic Plasticity Modulation
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. nih.gov The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate receptor, plays a crucial role in mediating fast excitatory neurotransmission and is a key player in synaptic plasticity. wikipedia.org Allosteric modulators of AMPA receptors are of significant interest for their potential therapeutic applications in cognitive and neurodegenerative disorders. nih.govnih.gov
While there is no specific research directly implicating this compound in the modulation of synaptic plasticity, the broader class of pyridine derivatives has been explored for its effects on central nervous system targets. The electronic properties of the pyridine ring and its substituents can influence binding to receptors and enzymes in the brain. The development of novel positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) of AMPA receptors often involves screening libraries of heterocyclic compounds. nih.govmdpi.com The structure of this compound could serve as a starting point for the synthesis of new chemical entities with potential modulatory activity on AMPA receptors or other targets involved in synaptic plasticity.
General Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have revealed that the nature, position, and number of substituents on the pyridine ring can dramatically affect their therapeutic properties. nih.gov
In the context of this compound, a systematic SAR study would involve the synthesis of analogs with variations at the bromine, methoxy, and methanol positions. For example, replacing the bromine atom with other halogens (fluorine, chlorine) or with alkyl or aryl groups could modulate the compound's lipophilicity and electronic properties, thereby affecting its biological activity. nih.gov Similarly, modification of the methoxy group to other alkoxy groups or the oxidation of the methanol to an aldehyde or carboxylic acid would provide a series of compounds for biological evaluation. These studies are crucial for identifying the key structural features required for optimal activity and for designing more potent and selective drug candidates. nih.gov
Exploration of Novel Heterocycles in Drug Design
Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of modern drug design, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. nih.gov The pyridine scaffold is particularly prevalent due to its versatile chemical reactivity and its ability to act as a bioisostere for a phenyl ring, often with improved physicochemical properties. nih.govnih.gov
This compound can be utilized as a versatile building block in the synthesis of more complex and novel heterocyclic systems. doaj.orgsemanticscholar.orgresearchgate.net The presence of multiple functional groups allows for a variety of chemical transformations. For instance, the pyridine nitrogen can be quaternized, the bromine atom can participate in cross-coupling reactions, and the methanol group can be converted into other functional groups or used as an anchor point for linking to other molecular fragments. This chemical versatility enables the exploration of diverse chemical space in the quest for new therapeutic agents. mdpi.com
Applications of Isotopically-Labeled Analogs in Research
Isotopically-labeled compounds are indispensable tools in modern chemical and biomedical research, enabling detailed studies of reaction mechanisms, pharmacokinetics, and in vivo imaging. chemrxiv.orgresearchgate.net
Reaction Kinetic Studies
The use of isotopes, such as deuterium (²H), can provide valuable information about reaction mechanisms through the kinetic isotope effect (KIE). rsc.org For reactions involving the breaking of a C-H or O-H bond at the methanol group of this compound, replacing the hydrogen with deuterium would be expected to slow down the reaction rate if that bond cleavage is part of the rate-determining step. Such studies can elucidate the mechanistic details of enzymatic reactions or other chemical transformations involving this compound. sci-hub.se
Detection and Imaging Techniques
Radiolabeling with positron-emitting isotopes such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F) allows for the non-invasive in vivo imaging of the distribution and target engagement of a drug candidate using Positron Emission Tomography (PET). nih.govmoravek.com An analog of this compound could be synthesized with a ¹¹C-methyl group or by replacing one of the existing atoms with a positron-emitting isotope. chemrxiv.org
PET imaging with such a radiolabeled analog would enable researchers to visualize its uptake and distribution in the body, determine if it crosses the blood-brain barrier, and assess its binding to specific targets in real-time. austinpublishinggroup.comnih.gov This information is invaluable in the drug development process for selecting promising candidates and for understanding their in vivo behavior.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups, with bromine causing deshielding in aromatic protons .
- Mass Spectrometry (LC-MS) : Validates molecular weight (218.05 g/mol) and detects impurities .
- IR Spectroscopy : Identifies O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced
The bromine atom:
- Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings), enabling C-C bond formation with boronic acids .
- Introduces steric and electronic effects: The methoxy group at the 6-position directs regioselectivity, requiring tailored catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) for optimal coupling efficiency .
What strategies mitigate solubility challenges during experimental workflows?
Q. Advanced
- Solvent Blends : Use methanol/dichloromethane mixtures or DMSO to enhance solubility .
- Sonication : Improves dissolution kinetics for heterogeneous reactions .
- pH Adjustment : Deprotonation of the hydroxymethyl group in basic conditions (pH >10) increases aqueous solubility .
How can byproduct formation be minimized during synthesis?
Q. Advanced
- Reagent Purity : High-purity starting materials reduce side reactions (e.g., over-halogenation) .
- Byproduct Analysis : HPLC or GC-MS identifies impurities; scavenger resins (e.g., QuadraPure™) remove reactive intermediates .
- Temperature Control : Maintaining 140°C under argon prevents thermal degradation .
What are the best practices for long-term storage of this compound?
Q. Basic
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .
- Low Temperature : Keep at 2–8°C in amber glass vials to avoid light-induced degradation .
- Desiccants : Include silica gel packs to minimize moisture absorption .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced
- Functional Group Modifications : Replace bromine with other halogens (Cl, I) or install electron-withdrawing groups (e.g., -CF₃) to probe electronic effects .
- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) to correlate substituent patterns with inhibitory activity .
- Computational Modeling : DFT calculations predict binding affinities and guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
